

4-Bromo-2-(bromomethyl)-1-nitrobenzene safety data sheet (SDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-(bromomethyl)-1-nitrobenzene

Cat. No.: B3036539

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **4-Bromo-2-(bromomethyl)-1-nitrobenzene**

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for **4-Bromo-2-(bromomethyl)-1-nitrobenzene**, a reactive intermediate crucial for various synthetic applications in research and drug development. This guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work.

Chemical Identity and Physicochemical Properties

4-Bromo-2-(bromomethyl)-1-nitrobenzene is a multi-functionalized aromatic compound. Its utility in synthesis stems from the presence of two distinct bromine substituents and a nitro group, which offer orthogonal reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in cross-coupling reactions. The electron-withdrawing nitro group influences the reactivity of the entire aromatic system.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
IUPAC Name	4-bromo-2-(bromomethyl)-1-nitrobenzene	[1]
Synonyms	5-Bromo-2-nitrobenzyl bromide	[1]
CAS Number	35287-42-4	[1] [2] [3]
Molecular Formula	C7H5Br2NO2	[1] [2] [3]
Molecular Weight	294.93 g/mol	[1] [2] [3]
Appearance	Colorless to light yellow crystalline powder/solid	[2] [4]
Melting Point	55-58 °C	[2]
Boiling Point	190 °C @ 5 mmHg; 330.2 °C (Predicted)	[2] [5]
Density	1.946 - 2.006 g/cm³ (Predicted)	[2] [5]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., ethanol)	[2]

Hazard Identification and Toxicological Insights

The primary hazards of this compound are derived from the benzylic bromide functional group, which is a potent lachrymator and alkylating agent. Upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), it can hydrolyze to form hydrobromic acid (HBr), causing severe chemical burns. Its classification as a hazardous substance is therefore critical for risk assessment. While specific toxicological data for this exact molecule is limited, the known hazards of structurally related nitrobenzyl bromides provide a reliable basis for its classification.

Table 2: GHS Hazard Classification (Inferred)

Hazard Class	Category	Hazard Statement	Signal Word
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	Warning
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage	Danger
Serious Eye Damage	Category 1	H318: Causes serious eye damage	Danger
Specific Target Organ Toxicity	Category 3	H335: May cause respiratory irritation	Warning

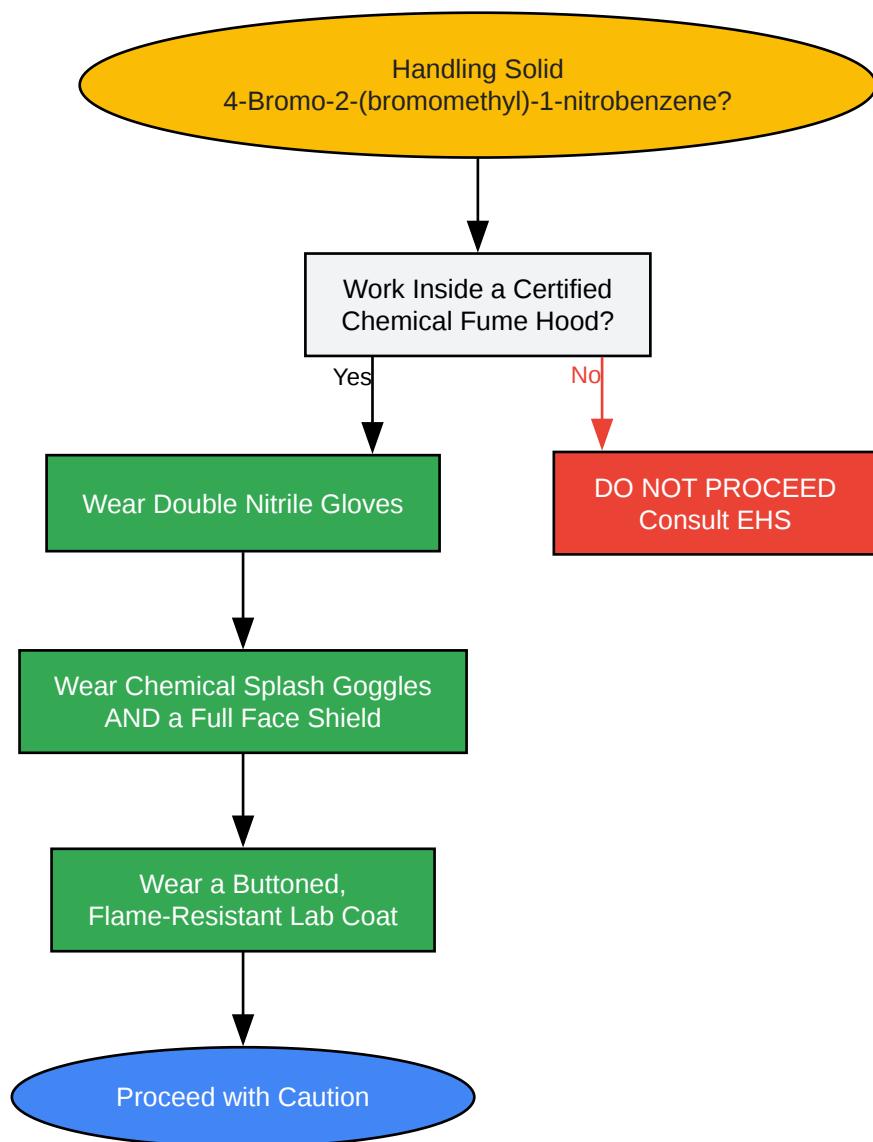
Note: This classification is based on the profiles of closely related isomers and functional groups.[\[4\]](#)[\[6\]](#)

Expert Insights on Causality:

- Corrosivity and Lachrymatory Effects: The high reactivity of the benzylic bromide (-CH₂Br) group makes it an effective alkylating agent. It readily reacts with nucleophilic residues in biological macromolecules (proteins, DNA). Furthermore, its reaction with water is the primary cause of its severe corrosive properties. This immediate generation of HBr upon contact with tissue is what designates it as a lachrymator and a substance that causes severe burns.
- Respiratory Irritation: Fine dust or vapors of the compound can be inhaled.[\[2\]](#) The same hydrolysis reaction that occurs on the skin can happen on the moist surfaces of the respiratory tract, leading to irritation, coughing, and potentially severe damage.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by a stringent PPE protocol.


Engineering Controls

All manipulations of **4-Bromo-2-(bromomethyl)-1-nitrobenzene**, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. The fume hood provides critical protection against the inhalation of dust and vapors and contains any potential spills.

Personal Protective Equipment (PPE) Protocol

Standard laboratory attire is insufficient. The following PPE is required:

- Hand Protection: Use heavy-duty, chemical-resistant gloves. Double-gloving (e.g., two pairs of nitrile gloves) is highly recommended. The outer glove should be removed immediately after handling the compound.
- Eye Protection: Chemical splash goggles that form a seal around the eyes are mandatory. Due to the severe corrosivity, a full-face shield must be worn over the goggles during all procedures.
- Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent dust from entering sleeves.

[Click to download full resolution via product page](#)

Caption: PPE selection workflow for handling the title compound.

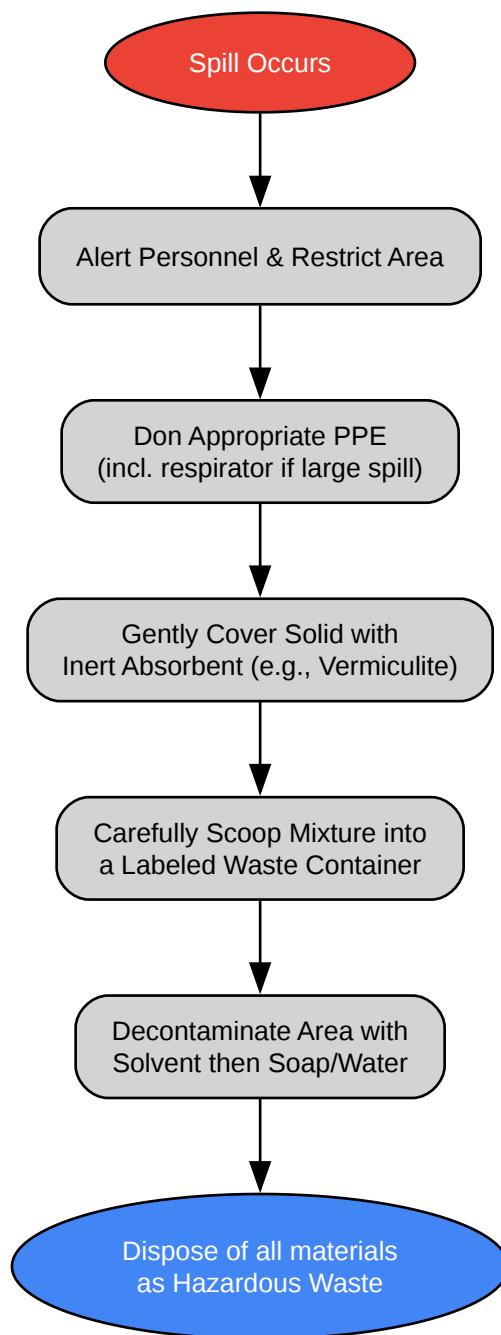
Safe Handling, Storage, and Emergency Protocols

Step-by-Step Handling Protocol

- Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure a waste container is prepared and properly labeled.
- Weighing: Weigh the solid directly into a reaction vessel or a tared container within the fume hood. Avoid using a weigh boat and then transferring, as this increases the risk of creating

dust.

- Dispensing: If adding to a solvent, do so slowly and carefully to avoid splashing.
- Post-Handling: Immediately decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of the outer pair of gloves in the designated hazardous waste container.


Storage Requirements

This compound requires specific storage conditions to maintain its integrity and prevent hazardous situations.

- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5] This prevents hydrolysis from atmospheric moisture.
- Temperature: Store in a cool, dry place, with refrigeration (2-8°C) being ideal.
- Incompatibilities: Keep away from strong bases, oxidizing agents, and metals.

Emergency Spill Response

A spill of this solid compound presents a significant hazard.

[Click to download full resolution via product page](#)

Caption: Emergency response workflow for a solid chemical spill.

Table 3: First-Aid Measures

Exposure Route	Action
Inhalation	Move the person to fresh air. Seek immediate medical attention.
Skin Contact	Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing **4-Bromo-2-(bromomethyl)-1-nitrobenzene**, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through an authorized environmental waste disposal company, in accordance with local, state, and federal regulations.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-(bromomethyl)-1-nitrobenzene | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-bromo-2-(bromomethyl)-1-nitrobenzene | 35287-42-4 [chemicalbook.com]

- 4. 4-bromo-1-(bromomethyl)-2-nitrobenzene CAS 82420-34-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 4-bromo-2-(bromomethyl)-1-nitrobenzene CAS#: 35287-42-4 [m.chemicalbook.com]
- 6. 4-Bromo-2-nitrobenzyl bromide | C7H5Br2NO2 | CID 12761378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-2-(bromomethyl)-1-nitrobenzene safety data sheet (SDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3036539#4-bromo-2-bromomethyl-1-nitrobenzene-safety-data-sheet-sds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com